Propoxyphenyl-thiosildenafil-d8
Description
Properties
Molecular Formula |
C₂₃H₂₄D₈N₆O₃S₂ |
|---|---|
Molecular Weight |
512.72 |
Synonyms |
1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione-d8; 1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methyl-piper |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Analogues and Substitutions:
Structural Insights:
- Deuterium Labeling : The -d8 tag (eight deuterium atoms) replaces hydrogens, reducing metabolic degradation rates and improving MS detection specificity .
Analytical Differentiation
This compound and its analogues are distinguished using:
- High-Resolution Mass Spectrometry (HRMS): Deuterated forms show distinct isotopic patterns (e.g., m/z 512.72 vs. 504.68 for non-deuterated forms) .
- NMR Spectroscopy : Propoxy groups exhibit unique chemical shifts (δH ~1.15–1.35 ppm for propyl protons) compared to ethoxy (δH ~1.3–1.5 ppm) .
- Chromatographic Retention Times: this compound elutes later than non-deuterated analogues in HPLC due to increased hydrophobicity .
Pharmacological and Regulatory Considerations
- PDE-5 Inhibition : this compound retains PDE-5 inhibitory activity, similar to sildenafil, but its unregulated use in supplements poses cardiovascular risks .
- Metabolic Stability: Deuterium slows hepatic metabolism, extending half-life compared to non-deuterated analogues .
- Adulteration Risks : Over 20 sildenafil/thiosildenafil analogues, including propoxyphenyl derivatives, have been identified in adulterated supplements, highlighting the need for rigorous screening .
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